3,3',5,5'-Tetramethylbenzidin-Dihydrochlorid

Übersicht

Beschreibung

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, often referred to as TMB dihydrochloride, is a sensitive chromogen substrate for peroxidase . It is a non-carcinogenic compound and can be used as a safe substitute for benzidine . TMB dihydrochloride is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .

Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride involves the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) to 3,3’,5,5’-tetramethylbenzidine diimine . The resulting one-electron oxidation product is a diimine-diamine complex .

Molecular Structure Analysis

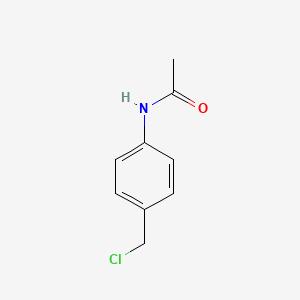

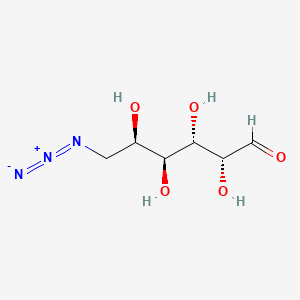

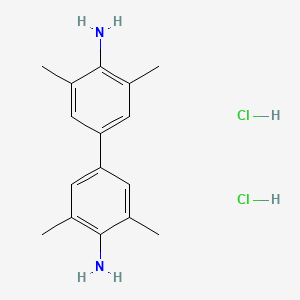

The molecular formula of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride is C16H22Cl2N2 . The SMILES string representation is Cl.Cl.CC1=CC(=CC©=C1N)C1=CC©=C(N)C©=C1 .

Chemical Reactions Analysis

In solution, 3,3’,5,5’-Tetramethylbenzidine dihydrochloride can undergo oxidation to form a diimine-diamine complex, which causes the solution to take on a blue color . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Physical And Chemical Properties Analysis

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a white powder with an assay of ≥97.5% . It is soluble in DMSO at approximately 1.7 mg/ml, and 1:300 DMSO:PBS (pH 7.2) at 0.03 mg/ml . It should be stored away from oxidizing agents, heat, light, acids, and water/moisture at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Enzym-gekoppelter Immunosorbent-Assay (ELISA)

TMB-Dihydrochlorid wird häufig als chromogenes Substrat in ELISA-Assays verwendet . Es reagiert mit dem Peroxidase-Enzym, was zu einer Farbänderung führt, die messbar ist und mit der Konzentration des Zielantigens in der Probe korreliert. Diese Anwendung ist entscheidend für die Detektion und Quantifizierung spezifischer Proteine, Antikörper oder Hormone in verschiedenen Forschungs- und klinischen Umgebungen.

Immunhistochemie (IHC)

In IHC-Techniken dient TMB-Dihydrochlorid als Visualisierungsmittel . Es hilft bei der Detektion von Antigenen in Gewebeschnitten durch die Erzeugung einer blauen Farbe in Gegenwart von Peroxidase-markierten Antikörpern, wodurch die Lokalisierung spezifischer Komponenten in Zellen ermöglicht wird.

Detektion von Molekülen in wässrigen Proben

TMB-Dihydrochlorid wurde verwendet, um Moleküle wie Kupferionen und Hypochlorit in wässrigen Proben nachzuweisen . Seine Empfindlichkeit gegenüber diesen Substanzen macht es zu einem wertvollen Werkzeug in der Umweltüberwachung und chemischen Analyse.

Nicht-karzinogener Ersatz für Benzidin

Aufgrund seiner nicht-karzinogenen Eigenschaften wird TMB-Dihydrochlorid als sicherere Alternative zu Benzidin verwendet, einem bekannten Karzinogen . Dieser Ersatz ist bedeutsam, um Gesundheitsrisiken im Zusammenhang mit Laborforschung zu reduzieren.

Myeloperoxidase-Aktivitätsassay

Die Verbindung wird in Myeloperoxidase-Aktivitätsassays als Substratlösung verwendet . Myeloperoxidase ist ein Enzym, das in Neutrophilen vorkommt, und seine Aktivität kann durch die kolorimetrische Reaktion mit TMB-Dihydrochlorid quantifiziert werden, was Einblicke in Entzündungsprozesse und Krankheiten bietet.

Hämoglobin-Quantifizierung

TMB-Dihydrochlorid ist nützlich bei der Quantifizierung von Hämoglobin . Es bietet eine empfindliche Methode zur Messung von Hämoglobinspiegeln, die für die Diagnose und Überwachung verschiedener Blutkrankheiten unerlässlich ist.

Wirkmechanismus

Target of Action

The primary target of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride (TMB dihydrochloride) is peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in various biological processes, including signal transduction, gene expression, and cell differentiation .

Mode of Action

TMB dihydrochloride acts as a hydrogen donor in the presence of peroxidase enzymes . It participates in the reduction of hydrogen peroxide to water, a process catalyzed by these enzymes . This interaction leads to the oxidation of TMB to 3,3’,5,5’-tetramethylbenzidine diimine .

Biochemical Pathways

The interaction between TMB dihydrochloride and peroxidase enzymes affects the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a diimine-diamine complex, causing a color change in the solution . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Result of Action

The primary result of TMB dihydrochloride’s action is a color change in the solution it is in . This color change, from colorless to blue, is used in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry . The reaction can be halted by the addition of an acid or another stop reagent, causing the solution to turn yellow .

Action Environment

The action of TMB dihydrochloride can be influenced by environmental factors. For instance, TMB dihydrochloride is photosensitive and should be kept out of direct sunlight as it can degrade under such conditions . Furthermore, the pH of the solution can influence the color change, with acidic conditions causing the solution to turn yellow .

Safety and Hazards

3,3’,5,5’-Tetramethylbenzidine dihydrochloride should be kept out of direct sunlight as it is photosensitive . It is not known if TMB is carcinogenic and the evidence is contradictory: TMB is not mutagenic by the Ames test, and did not induce formation of tumors in a single-arm study of 24 rats . It is used as a replacement for carcinogenic compounds such as benzidine .

Zukünftige Richtungen

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is a valuable tool in various biochemical assays, including ELISA tests . Its non-carcinogenic nature makes it a safer alternative to other substrates. Future research may focus on expanding its applications in biochemical analysis and developing more efficient synthesis methods.

Biochemische Analyse

Biochemical Properties

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a sensitive chromogen substrate for peroxidase . It is non-carcinogenic and can be used as a safe substitute for benzidine . It is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .

Cellular Effects

Due to its strong lipophilicity, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride easily enters cells and organelles to react with horseradish peroxidase (HRP) . Its high lipophilicity allows it to form polymers, producing large, deep blue precipitates at HRP active sites . This makes 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride an excellent chromophore for histochemical experiments .

Molecular Mechanism

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color .

Temporal Effects in Laboratory Settings

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a peroxidase-sensitive dye . It is a better alternative to syringaldazine for the determination of chlorine in water due to its product stability and no interference from calcium and magnesium ions .

Metabolic Pathways

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is involved in the peroxidase-catalyzed reduction of hydrogen peroxide

Transport and Distribution

Due to its lipophilic nature, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can easily penetrate cell membranes and enter cells and organelles .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is not well-defined. Due to its lipophilic nature, it can easily penetrate cell membranes and localize within various cellular compartments .

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.